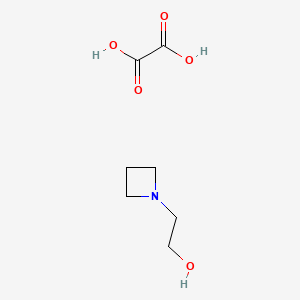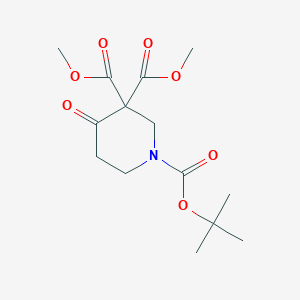![molecular formula C9H11BrFN B1450152 [(4-Bromo-3-fluorophenyl)methyl]dimethylamine CAS No. 1346555-50-7](/img/structure/B1450152.png)
[(4-Bromo-3-fluorophenyl)methyl]dimethylamine
Übersicht
Beschreibung
[(4-Bromo-3-fluorophenyl)methyl]dimethylamine is a chemical compound with the molecular formula C9H11BrFN. It is characterized by the presence of a bromine atom at the 4-position and a fluorine atom at the 3-position on the phenyl ring, which is attached to a dimethylamine group via a methylene bridge. This compound is used in various chemical and pharmaceutical applications due to its unique structural features.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-3-fluorophenyl)methyl]dimethylamine typically involves the reaction of 4-bromo-3-fluorobenzyl chloride with dimethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: [(4-Bromo-3-fluorophenyl)methyl]dimethylamine can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide in acetone or other nucleophiles in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include various substituted phenyl derivatives.
Oxidation: Products include N-oxides and other oxidized forms.
Reduction: Products include primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
[(4-Bromo-3-fluorophenyl)methyl]dimethylamine is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the manufacture of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of [(4-Bromo-3-fluorophenyl)methyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
[(4-Bromo-3-fluorophenyl)methyl]dimethylamine can be compared with other similar compounds such as:
(4-Bromo-3-fluorophenyl)methanamine hydrochloride: Similar structure but different functional groups.
4-Bromobenzotrifluoride: Contains a trifluoromethyl group instead of a dimethylamine group.
4-Bromo-3-fluorophenyl)methanol: Contains a hydroxyl group instead of a dimethylamine group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Eigenschaften
IUPAC Name |
1-(4-bromo-3-fluorophenyl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN/c1-12(2)6-7-3-4-8(10)9(11)5-7/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRZOVHGPDJUNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Cis-tert-butyl 3-oxotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1450077.png)

![2-[3-Fluoro-5-(trifluoromethyl)-2-pyridyl]thioacetamide](/img/structure/B1450079.png)






![ethyl 1-(4-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1450092.png)
